An In-Depth Technical Guide to the Chemical Properties of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
An In-Depth Technical Guide to the Chemical Properties of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. This molecule incorporates two key pharmacophores: a 3,5-disubstituted pyrazole ring and a secondary amine side chain. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2] This guide delves into the compound's structural characteristics, predictive spectroscopic profile, chemical reactivity, and safe handling protocols. By synthesizing data from analogous structures and established chemical principles, this document serves as a foundational resource for researchers utilizing this compound as a building block in medicinal chemistry and drug discovery programs.
Introduction to the Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions. The presence of the pyrazole nucleus in a wide array of therapeutic agents—such as the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the H2-receptor agonist Betazole—underscores its pharmacological versatility.[1] Derivatives of pyrazole are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[1][2][3][4] The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a functionalized pyrazole derivative, offering multiple points for chemical modification, making it a valuable intermediate for constructing more complex molecules and chemical libraries.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure consists of a 3,5-dimethyl-1H-pyrazole ring substituted at the 4-position with an N-methylpropan-1-amine side chain. The secondary amine and the pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton of the amine and the pyrazole ring can serve as hydrogen bond donors.
Caption: 2D Structure of the title compound.
Physicochemical Data Summary
The following table summarizes key computed and reported properties for the molecule. These parameters are crucial for predicting its behavior in biological and chemical systems, such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇N₃ | [5] |
| Molecular Weight | 167.25 g/mol | [5] |
| CAS Number | 936939-86-5 | [5][6] |
| XLogP3 | 1.2 | [5] |
| Topological Polar Surface Area | 40.7 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis logically begins with the construction of the pyrazole core, followed by functionalization at the C4 position and elaboration of the side chain. A key strategic decision is when to introduce the N-methyl group on the side chain amine. Introducing it at a later stage via reductive amination offers a clean and high-yielding approach.
Caption: Proposed multi-step synthesis workflow.
Experimental Protocol: Reductive Amination (Step 5)
This protocol outlines the final step, converting the primary amine to the target secondary amine. This step is critical as it is a common and reliable transformation in medicinal chemistry.
-
Dissolution: Dissolve 1.0 equivalent of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine in a suitable solvent such as methanol or acetonitrile.
-
Imine Formation: Add 1.1 equivalents of aqueous formaldehyde (37% solution) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion. The reaction progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) or a similar mild reducing agent portion-wise.
-
Causality Note: Sodium cyanoborohydride is chosen because it is selective for the reduction of the iminium ion in the presence of the aldehyde, minimizing side reactions.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by the slow addition of dilute HCl to neutralize excess reducing agent and adjust the pH to ~2. Stir for 30 minutes. Basify the aqueous solution with NaOH (e.g., 1M solution) to a pH > 10.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final compound.
Predictive Spectroscopic Profile
Characterization is essential for structure verification. The following is a predictive analysis of the expected spectroscopic data for the title compound, based on established principles for amines and pyrazoles.[7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Adding D₂O should cause the signals for the N-H protons to disappear, which is a key diagnostic test.[7][9]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | br s | 1H | Pyrazole N-H | Tautomeric proton, often broad. |
| ~2.7-2.9 | t | 2H | -CH₂-N | Alpha to amine nitrogen, deshielded.[7][9] |
| ~2.4-2.6 | t | 2H | Pyrazole-CH₂- | Alpha to pyrazole ring. |
| ~2.3-2.5 | s | 3H | N-CH₃ | Sharp singlet, characteristic of N-methyl groups.[10] |
| ~2.2 | s | 6H | Pyrazole-CH₃ (x2) | Methyl groups on the pyrazole ring. |
| ~1.8-2.0 | m | 2H | -CH₂-CH₂-CH₂- | Central methylene group of the propyl chain. |
| ~1.5-2.5 | br s | 1H | Amine N-H | Broad signal, exchanges with D₂O.[9] |
¹³C NMR Spectroscopy
Carbons adjacent to heteroatoms (nitrogen) are deshielded and will appear downfield.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145 | Pyrazole C3/C5 |
| ~110 | Pyrazole C4 |
| ~50-55 | -CH₂-N |
| ~35-40 | N-CH₃ |
| ~30-35 | -CH₂-CH₂-CH₂- |
| ~20-25 | Pyrazole-CH₂- |
| ~10-15 | Pyrazole-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Appearance |
| 3300 - 3500 | N-H Stretch (Secondary Amine) | Single, sharp to medium band.[9] |
| 3100 - 3300 | N-H Stretch (Pyrazole) | Broad band. |
| 2800 - 3000 | C-H Stretch (Aliphatic) | Strong, sharp bands. |
| ~1550 | C=N, C=C Stretch (Pyrazole Ring) | Medium to strong band. |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.
-
Nitrogen Rule: With three nitrogen atoms (an odd number), the molecular ion peak (M⁺) is expected to have an odd mass-to-charge ratio (m/z = 167).[9]
-
Key Fragmentation: The most characteristic fragmentation for amines is alpha-cleavage, where the bond between the alpha and beta carbons relative to the nitrogen is broken. This results in a resonance-stabilized iminium cation.
Caption: Primary alpha-cleavage fragmentation pathway.
Chemical Reactivity and Stability
Basicity and Nucleophilicity
The secondary amine side chain is the primary site of basicity and nucleophilicity. It will readily react with acids to form ammonium salts, which can be advantageous for increasing aqueous solubility.[11] As a nucleophile, it will react with various electrophiles, including:
-
Alkylating agents (e.g., alkyl halides) to form tertiary amines.
-
Acylating agents (e.g., acid chlorides, anhydrides) to form amides.
-
Aldehydes and ketones in reductive amination reactions.
Reactivity of the Pyrazole Core
The 3,5-dimethyl-1H-pyrazole ring is relatively electron-rich and can undergo electrophilic aromatic substitution, although the existing substitution at the C4 position may hinder further reactions at that site. The nitrogen atoms of the pyrazole ring can also be alkylated, leading to N-substituted isomers.
Stability and Storage
The compound is expected to be stable under normal laboratory conditions.[12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[12][13][14] Reaction with strong acids will form the corresponding salt.
-
Hazardous Decomposition: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[12][14]
Safety and Handling
As with all amine-containing compounds, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.[12][15]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[12]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[14][15]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[14]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]
-
Conclusion and Future Outlook
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a versatile chemical building block with significant potential in drug discovery and materials science. Its combination of a proven pyrazole scaffold and a reactive secondary amine side chain provides a platform for generating diverse molecular libraries. The predictive chemical and spectroscopic data outlined in this guide provide a robust framework for its synthesis, characterization, and further derivatization, empowering researchers to leverage its unique properties in the development of novel chemical entities.
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